1-[1-(4-Methylphenyl)ethyl]-3-propylurea
Description
1-[1-(4-Methylphenyl)ethyl]-3-propylurea is a urea derivative characterized by a propyl group attached to one urea nitrogen and a 4-methylphenylethyl moiety on the other. Its structure combines aromatic and alkyl substituents, making it a candidate for studying structure-activity relationships (SAR) in medicinal and organic chemistry. The 4-methylphenyl group contributes steric bulk and moderate lipophilicity, while the propyl chain may enhance solubility and metabolic stability compared to shorter alkyl chains .
Properties
IUPAC Name |
1-[1-(4-methylphenyl)ethyl]-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-9-14-13(16)15-11(3)12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQURYMAUYGLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(C)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)ethyl]-N’-propylurea can be achieved through several methods. One common approach involves the reaction of 1-(4-methylphenyl)ethylamine with propyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[1-(4-methylphenyl)ethyl]-N’-propylurea may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)ethyl]-N’-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-[1-(4-methylphenyl)ethyl]-N’-propylurea oxide.
Reduction: Formation of reduced derivatives such as N-[1-(4-methylphenyl)ethyl]-N’-propylamine.
Substitution: Formation of substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-methylphenyl)ethyl]-N’-propylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)ethyl]-N’-propylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Key Structural Features | Biological Activity/Properties | References |
|---|---|---|---|
| This compound | 4-Methylphenylethyl + propyl urea | Hypothesized: Moderate lipophilicity, potential CNS activity (inferred) | — |
| 1-[(4-Methylphenyl)methyl]-3-propylurea | 4-Methylbenzyl + propyl urea | Antimicrobial activity; lower metabolic stability due to benzyl group | |
| 1-[1-(4-Chlorophenyl)ethyl]-3-propylurea | 4-Chlorophenylethyl + propyl urea | Enhanced receptor binding (e.g., serotonin) due to electronegative Cl | |
| 1-[(3-Aminocyclobutyl)methyl]-3-propylurea | Cyclobutylamine + propyl urea | Improved solubility; potential kinase inhibition | |
| 1-Methyl-1-[(4-methylphenyl)methyl]urea | N-methyl + 4-methylbenzyl urea | Reduced lipophilicity; limited membrane permeability | |
| 1-(3-Pyridylmethyl)-3-(4-methylphenyl)urea | Pyridylmethyl + 4-methylphenyl urea | Modulation of oxidative stress pathways |
Key Findings from Comparative Studies
Electron-Withdrawing Groups (e.g., Cl, F): Halogenated analogs exhibit enhanced receptor binding (e.g., serotonin receptors) due to increased polarity and hydrogen-bonding capacity .
Alkyl Chain Length and Lipophilicity :
- The propyl group in the target compound increases lipophilicity compared to methyl or ethyl substituents, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Shorter chains (e.g., methyl in 1-Methyl-1-[(4-methylphenyl)methyl]urea) limit steric hindrance, favoring interactions with flat binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
